1-(6-methyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)ethyl N-[(4-methylphenyl)sulfonyl]carbamate
Description
Properties
IUPAC Name |
1-(6-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)ethyl N-(4-methylphenyl)sulfonylcarbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O4S2/c1-9-4-6-12(7-5-9)25(21,22)18-15(20)23-11(3)13-10(2)19-14(24-13)16-8-17-19/h4-8,11H,1-3H3,(H,18,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTWBTQAYISBOSG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC(=O)OC(C)C2=C(N3C(=NC=N3)S2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Thiazole derivatives, which this compound is a part of, have been found to exhibit diverse biological activities. They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules.
Mode of Action
Thiazole derivatives are known to interact with their targets in a variety of ways, leading to different biological effects. The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom. This allows the C-5 atom to undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution.
Biochemical Pathways
Thiazole derivatives have been associated with a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways.
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes. These properties may influence the bioavailability of the compound.
Biological Activity
1-(6-methyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)ethyl N-[(4-methylphenyl)sulfonyl]carbamate is a compound with significant biological activity, particularly in the fields of oncology and antimicrobial research. This article explores its biological properties, including anticancer and antimicrobial activities, as well as its mechanism of action and structure-activity relationships (SAR).
Chemical Structure and Properties
Molecular Formula : C14H16N4O3S
Molecular Weight : 320.36 g/mol
IUPAC Name : this compound
Anticancer Activity
Recent studies have indicated that compounds containing the thiazolo[3,2-b][1,2,4]triazole moiety exhibit potent anticancer properties. In particular:
- Mechanism of Action : The compound acts by inducing apoptosis in cancer cells through the modulation of various signaling pathways. It has been shown to inhibit cell proliferation in several cancer cell lines including renal cancer, leukemia, colon cancer, breast cancer, and melanoma .
- Case Study : A study evaluated a series of thiazolo[3,2-b][1,2,4]triazole derivatives for their anticancer activity. The compound was tested against nearly 60 human cancer cell lines and demonstrated significant cytotoxicity with IC50 values ranging from 0.5 to 5 µM depending on the specific cell line .
Antimicrobial Activity
The compound also exhibits notable antimicrobial properties:
- Antibacterial Effects : Studies have shown that derivatives of thiazolo[3,2-b][1,2,4]triazole possess antibacterial activity against various strains of bacteria such as Staphylococcus aureus and Escherichia coli. The mechanism involves disruption of bacterial cell wall synthesis and inhibition of protein synthesis.
- Case Study : A recent investigation into the antimicrobial efficacy found that certain derivatives had minimum inhibitory concentrations (MIC) as low as 0.25 µg/mL against resistant bacterial strains .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound:
- Functional Groups : The presence of the methyl group on the thiazole ring enhances lipophilicity and cellular uptake, which may contribute to increased anticancer activity.
- Substituents : The sulfonamide group is vital for enhancing solubility and bioavailability. Modifications on the phenyl ring also influence activity; for instance, electron-donating groups tend to enhance potency against specific cancer types.
Q & A
Basic: What synthetic methodologies are reported for synthesizing this compound and its derivatives?
Answer:
The synthesis typically involves coupling reactions between thiazolo-triazole intermediates and sulfonyl carbamate groups. Key steps include:
- Nucleophilic substitution : describes a catalyst-free, aqueous ethanol-mediated approach for carbamate derivatives, using K₂CO₃ as a base and room temperature conditions to achieve yields of 64–74% .
- Intermediate characterization : Thiazolo-triazole precursors should be purified via recrystallization (e.g., DMF/ethanol) and validated by ¹H/¹³C NMR. For example, methyl groups on the triazole ring show characteristic shifts at δ 2.3–2.5 ppm in ¹H NMR .
- Final coupling : Sulfonylation of the carbamate group (e.g., using 4-methylbenzenesulfonyl chloride) under inert atmosphere ensures regioselectivity .
Basic: Which spectroscopic techniques are critical for confirming structure and purity?
Answer:
- ¹H/¹³C NMR : Methyl groups on the thiazolo-triazole ring appear as singlets (δ 2.3–2.5 ppm), while aromatic protons from the 4-methylphenyl group resonate at δ 7.2–7.4 ppm. Carbamate carbonyl carbons are observed at ~165 ppm in ¹³C NMR .
- HRMS : Molecular ion peaks ([M+H]⁺) should match theoretical masses within 5 ppm error. For example, a related compound (C₂₂H₂₂N₄O₄S) has a calculated [M+H]⁺ of 439.1385 .
- HPLC-UV : Purity >95% is achievable using a C18 column with acetonitrile/water (70:30) mobile phase, monitored at 254 nm .
Advanced: How can computational methods like molecular docking inform the mechanism of action?
Answer:
- Binding site prediction : Molecular docking (e.g., AutoDock Vina) can identify interactions between the sulfonyl group and catalytic residues (e.g., Lys123 in kinase targets). highlights π-π stacking between the triazole ring and aromatic protein residues as critical for affinity .
- Validation with SPR : Surface plasmon resonance (SPR) quantifies binding kinetics (e.g., KD values). A derivative with a 4-fluorophenyl group showed KD = 12 nM, correlating with docking-predicted hydrogen bonds .
Advanced: What strategies resolve contradictions in biological activity data across derivatives?
Answer:
- Comparative SAR analysis : shows that replacing the 6-methyl group with ethyl (as in a related compound) reduces antimicrobial activity by 40%, suggesting steric hindrance at the active site .
- Dose-response studies : EC50 values for cytotoxicity (e.g., 5–50 μM in cancer cell lines) should be compared under standardized assays (MTT or ATP-based) to distinguish intrinsic activity from experimental variability .
Advanced: How to optimize reaction conditions for scale-up synthesis?
Answer:
- Design of Experiments (DoE) : Vary solvent ratios (ethanol/water: 80:20 to 95:5), temperature (20–60°C), and catalyst loading (0.1–1.0 equiv K₂CO₃) to maximize yield. ’s ICReDD framework uses quantum chemical calculations to predict optimal conditions, reducing trial-and-error .
- Continuous flow systems : For coupling steps, flow reactors improve heat transfer and reduce side reactions (e.g., hydrolysis of the carbamate group) .
Advanced: How do functional group modifications impact bioactivity?
Answer:
- Sulfonyl group : Replacing the 4-methylphenylsulfonyl group with 4-nitrophenyl ( ) increases logP by 0.8, enhancing membrane permeability but reducing solubility .
- Thiazolo-triazole core : Fluorination at position 6 (as in ) improves metabolic stability (t½ = 4.2 h vs. 1.5 h for methyl) due to decreased CYP450 oxidation .
Advanced: What analytical approaches resolve spectral data discrepancies in novel derivatives?
Answer:
- 2D NMR (HSQC, HMBC) : Resolve overlapping signals in crowded aromatic regions. For example, HMBC correlations between the triazole C-5 and adjacent methyl protons confirm regiochemistry .
- High-resolution mass spectrometry (HRMS) : Differentiate isobaric ions (e.g., [M+H]⁺ vs. [M+Na]⁺) with sub-ppm accuracy. A derivative with a piperidine ring (C₂₂H₂₉N₅O₄S) showed a measured [M+H]⁺ of 459.1921 vs. calculated 459.1923 .
Advanced: How to assess stability under physiological conditions?
Answer:
- pH stability profiling : Incubate the compound in buffers (pH 1.2–7.4) at 37°C. Carbamate hydrolysis is accelerated at pH <3, with degradation products identified via LC-MS/MS .
- Thermogravimetric analysis (TGA) : Determine decomposition temperature (Td). A related compound showed Td = 208°C, indicating suitability for solid dosage forms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
